molecular formula C27H31N3O4S B11538337 N-(1-{N'-[(E)-(4-Butoxyphenyl)methylidene]hydrazinecarbonyl}-2-phenylethyl)-4-methylbenzene-1-sulfonamide

N-(1-{N'-[(E)-(4-Butoxyphenyl)methylidene]hydrazinecarbonyl}-2-phenylethyl)-4-methylbenzene-1-sulfonamide

Cat. No.: B11538337
M. Wt: 493.6 g/mol
InChI Key: DBTMVDFEQHHHTB-VFCFBJKWSA-N
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Description

N-(1-{N’-[(E)-(4-Butoxyphenyl)methylidene]hydrazinecarbonyl}-2-phenylethyl)-4-methylbenzene-1-sulfonamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, materials science, and industrial chemistry. This compound features a sulfonamide group, a hydrazone linkage, and aromatic rings, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-{N’-[(E)-(4-Butoxyphenyl)methylidene]hydrazinecarbonyl}-2-phenylethyl)-4-methylbenzene-1-sulfonamide typically involves multiple steps:

  • Formation of the Hydrazone: : The initial step involves the condensation of 4-butoxybenzaldehyde with hydrazine to form the corresponding hydrazone. This reaction is usually carried out in an ethanol solvent under reflux conditions.

  • Coupling with Sulfonamide: : The hydrazone is then reacted with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine. This step forms the sulfonamide linkage.

  • Final Coupling: : The intermediate product is then coupled with 2-phenylethylamine under acidic conditions to yield the final compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the butoxy group, leading to the formation of aldehydes or carboxylic acids.

  • Reduction: : Reduction of the hydrazone linkage can yield the corresponding hydrazine derivative.

  • Substitution: : The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO_4) and chromium trioxide (CrO_3).

    Reduction: Reducing agents such as sodium borohydride (NaBH_4) or lithium aluminum hydride (LiAlH_4) are typically used.

    Substitution: Reagents like nitric acid (HNO_3) for nitration or bromine (Br_2) for bromination are commonly employed.

Major Products

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Hydrazine derivatives.

    Substitution: Nitro or halogenated derivatives of the original compound.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.

Biology

In biological research, the compound’s sulfonamide group is of particular interest due to its potential antibacterial properties. Sulfonamides are known to inhibit the enzyme dihydropteroate synthase, which is crucial for bacterial folate synthesis.

Medicine

The compound may have potential as a pharmaceutical agent, particularly in the development of new antibiotics or anticancer drugs. Its ability to interact with biological targets through its hydrazone and sulfonamide groups makes it a promising candidate for drug development.

Industry

In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(1-{N’-[(E)-(4-Butoxyphenyl)methylidene]hydrazinecarbonyl}-2-phenylethyl)-4-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes like dihydropteroate synthase, disrupting bacterial folate synthesis. The hydrazone linkage may also interact with various biological molecules, potentially leading to anticancer effects by inducing apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-{N’-[(E)-(4-tert-butylphenyl)methylidene]hydrazinecarbonyl}-2-phenylethyl)-4-methylbenzene-1-sulfonamide
  • N-(1-{N’-[(E)-(4-methoxyphenyl)methylidene]hydrazinecarbonyl}-2-phenylethyl)-4-methylbenzene-1-sulfonamide

Uniqueness

Compared to similar compounds, N-(1-{N’-[(E)-(4-Butoxyphenyl)methylidene]hydrazinecarbonyl}-2-phenylethyl)-4-methylbenzene-1-sulfonamide is unique due to the presence of the butoxy group, which can influence its solubility, reactivity, and biological activity. This structural variation can lead to different pharmacokinetic and pharmacodynamic properties, making it a distinct candidate for various applications.

Properties

Molecular Formula

C27H31N3O4S

Molecular Weight

493.6 g/mol

IUPAC Name

N-[(E)-(4-butoxyphenyl)methylideneamino]-2-[(4-methylphenyl)sulfonylamino]-3-phenylpropanamide

InChI

InChI=1S/C27H31N3O4S/c1-3-4-18-34-24-14-12-23(13-15-24)20-28-29-27(31)26(19-22-8-6-5-7-9-22)30-35(32,33)25-16-10-21(2)11-17-25/h5-17,20,26,30H,3-4,18-19H2,1-2H3,(H,29,31)/b28-20+

InChI Key

DBTMVDFEQHHHTB-VFCFBJKWSA-N

Isomeric SMILES

CCCCOC1=CC=C(C=C1)/C=N/NC(=O)C(CC2=CC=CC=C2)NS(=O)(=O)C3=CC=C(C=C3)C

Canonical SMILES

CCCCOC1=CC=C(C=C1)C=NNC(=O)C(CC2=CC=CC=C2)NS(=O)(=O)C3=CC=C(C=C3)C

Origin of Product

United States

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